4-(2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone -

4-(2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

Catalog Number: EVT-4266701
CAS Number:
Molecular Formula: C19H21NO4
Molecular Weight: 327.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Cancer treatment: P-gp inhibitors, such as tariquidar, have been explored for their potential to overcome multidrug resistance in cancer cells [ [] ]. Sigma-2 receptor ligands have also shown promise as potential anticancer agents [ [, ] ].
  • Central nervous system (CNS) disorders: Tetrahydroisoquinoline derivatives that target sigma receptors are being investigated for their potential therapeutic applications in CNS disorders, such as Alzheimer's disease and Parkinson's disease [ [] ].
  • Cardiovascular diseases: Some tetrahydroisoquinoline derivatives have demonstrated hypotensive activity and are being studied for their potential in treating hypertension [ [] ].

OPC-8212

OPC-8212, chemically named 3,4-dihydro-6-(4-(3,4-dimethoxybenzoyl)-1-piperazinyl)-2(1H)-quinolinone, is a novel inotropic agent. Research has shown that OPC-8212 effectively increases left ventricular contractility (LV max dP/dt) and lowers mean aortic pressure in both normal and ischemic failing hearts in canine models. Significantly, it does not elevate myocardial oxygen consumption in normal hearts and even decreases it in ischemic failing hearts, likely due to a reduction in left ventricular end-diastolic pressure and chamber size [ [] ]. This suggests OPC-8212 as a potential treatment option for congestive heart failure, particularly in cases with compromised coronary flow reserve [ [] ].

α-(3,4-Dimethoxyphenyl)-3,4-dihydro-6,7-dimethoxy-α-[(4-methylphenyl)thio]-2(1H)-isoquinolineheptanenitrile (CL 329,753)

CL 329,753 is identified as a potent chemosensitizing agent that effectively inhibits P-glycoprotein (P-gp) [ [] ]. This compound exhibits a greater than 10-fold increase in potency and efficacy in vitro compared to cyclosporine A and verapamil, particularly in cells exhibiting high P-gp expression levels [ [] ]. The enhanced activity of CL 329,753 is attributed to its lack of transport by P-gp, resulting in sustained drug accumulation within P-gp-containing cells [ [] ]. In vivo studies have demonstrated that CL 329,753 can re-sensitize drug-resistant tumors to vinblastine and doxorubicin in both ascitic and solid tumor models [ [] ]. This suggests that CL 329,753 holds promise for enhancing the effectiveness of existing antitumor drugs by overcoming P-gp-mediated drug resistance.

MC70 and Derivatives

MC70, chemically known as 4'-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-ylmethyl)biphenyl-4-ol, is recognized as a potent P-glycoprotein (P-gp) inhibitor [ [, , ] ]. Researchers have synthesized various derivatives of MC70 to investigate structure-activity relationships and enhance its selectivity for P-gp over other transporter proteins like BCRP and MRP1 [ [, ] ]. For example, the introduction of a butoxy group at the 4'-position of the biphenyl moiety in MC70 resulted in a derivative with significantly enhanced potency (5.2 nM), acting as both a P-gp substrate and a positive allosteric modulator [ [] ]. This finding highlights the importance of specific structural modifications in optimizing the activity and selectivity of tetrahydroisoquinoline-based P-gp modulators.

5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide (Compound 1)

This compound exhibits potent and selective binding affinity for sigma-2 (σ2) receptors, making it a promising candidate for further development [ [] ]. Researchers have synthesized a series of analogs based on its structure, exploring various isoquinoline and carboxylic acid moieties linked by linear or cyclic amine spacers [ [] ]. The results indicate that the flexibility and length of the carbon linker connecting the isoquinoline and benzamide moieties, as well as the specific substitutions on the benzamide ring, significantly influence the binding affinity and selectivity for σ2 receptors [ [] ]. These findings provide valuable insights for designing novel and potent σ2 receptor ligands with potential therapeutic applications.

Relevance:

(2-methoxy-(11)C)-N-(4-(3,4-dihydro-6,7-dimethoxy-isoquinolin-2(1H)-yl)butyl)-5-methylbenzamide ([(11)C]2)

Compound Description:

[(11)C]2 is a carbon-11 labeled radiotracer designed for positron emission tomography (PET) imaging of sigma-2 (σ2) receptors, particularly in the context of breast cancer [ [] ]. In vivo studies using mouse models of breast cancer demonstrated that [(11)C]2 exhibits favorable tumor uptake and tumor-to-background ratios, making it suitable for imaging purposes [ [] ]. Blocking studies confirmed the in vivo labeling of σ2 receptors by [(11)C]2, suggesting its potential as a tool for investigating σ2 receptor expression and function in cancer [ [] ]. Further research is needed to assess the clinical utility of [(11)C]2 for imaging σ2 receptors in human breast cancer.

Relevance:

4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole (1a)

Relevance:

2-biphenyl-4-yl-2-fluoroethoxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline (2)

Relevance:

5-(1-(2-fluoroethoxy))-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-5,6,7,8-tetrahydronaphthalene (3)

This compound is a fluorine-18 labeled radiopharmaceutical identified as a promising candidate for P-glycoprotein (P-gp) imaging at the blood-brain barrier (BBB) using PET [ [] ]. In vivo studies demonstrated that [(18)F]3 exhibits a two-fold higher brain uptake in P-gp-deficient mice compared to wild-type mice, indicating its substrate-like behavior for P-gp [ [] ]. Furthermore, [(18)F]3 demonstrated favorable metabolic stability with a high percentage of the parent compound remaining intact in plasma and brain tissues even after 45 minutes [ [] ]. These findings highlight the potential of [(18)F]3 as a valuable tool for studying P-gp function in various neurological conditions.

Relevance:

Tariquidar (TQR)

Relevance:

1-Chloromethyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonic acid amide (CDST)

Compound Description:

CDST is a newly synthesized anticancer agent belonging to the tetrahydroisoquinoline class [ [] ]. In vitro studies using the human leukemic HL-60 cell line showed that CDST induces granulocytic differentiation, evidenced by the increased expression of the differentiation surface antigen CD11b and enhanced nitroblue tetrazolium (NBT)-reducing activity [ [] ]. Furthermore, CDST effectively inhibits cell growth by inducing G0/G1 phase arrest, primarily through the upregulation of the cyclin-dependent kinase inhibitor p27Kip1, leading to reduced activity of CDK2 and CDK6 [ [] ]. These findings suggest that CDST holds promise as a potential therapeutic agent for leukemia by promoting differentiation and inhibiting proliferation.

Relevance:

1-(alkylamino)isochromans

Compound Description:

This group of compounds, specifically 1-[1-(3,4-dimethoxy-1H-2-benzopyran-1-yl)alkyl]-4-arylpiperazines, are known to exhibit hypotensive activity in conscious rats [ [] ]. Further investigation revealed that these compounds exert their hypotensive effects through a combination of peripheral and central mechanisms [ [] ]. Studies in baroreceptor-denervated cats demonstrated that these compounds reduce sympathetic nerve activity in both the external carotid and splanchnic nerves, indicating a central component to their action [ [] ]. Additionally, they act as α1-adrenergic antagonists, effectively blocking the pressor responses induced by norepinephrine and phenylephrine [ [] ]. These findings highlight the potential of 1-(alkylamino)isochromans as therapeutic agents for hypertension.

Properties

Product Name

4-(2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

IUPAC Name

4-(2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C19H21NO4/c1-4-24-16-8-6-5-7-12(16)13-10-19(21)20-15-11-18(23-3)17(22-2)9-14(13)15/h5-9,11,13H,4,10H2,1-3H3,(H,20,21)

InChI Key

RVWWQPJIIUVMMW-UHFFFAOYSA-N

Solubility

0.9 [ug/mL]

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=O)NC3=CC(=C(C=C23)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.